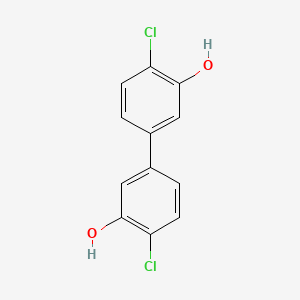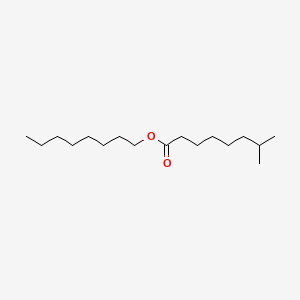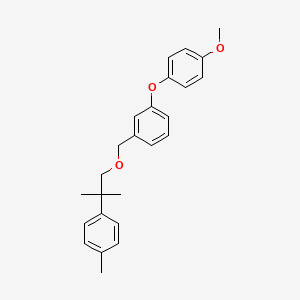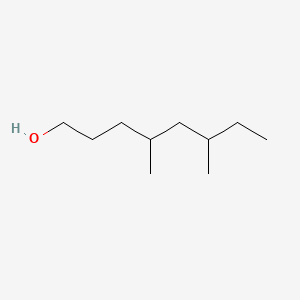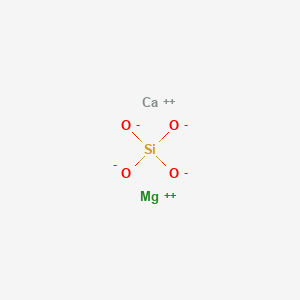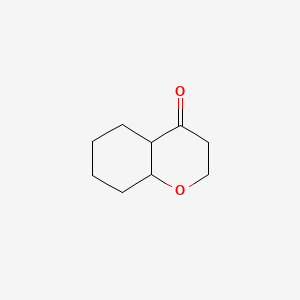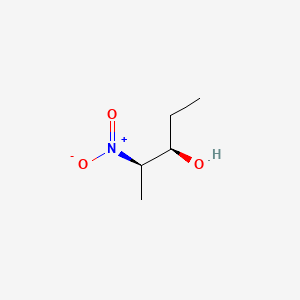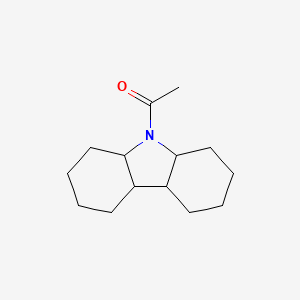
9-Acetyldodecahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acetyldodecahydro-1H-carbazole is a chemical compound with the molecular formula C14H23NO. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their desirable electronic and charge-transport properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyldodecahydro-1H-carbazole typically involves the acetylation of dodecahydro-1H-carbazole. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
化学反応の分析
Types of Reactions
9-Acetyldodecahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated derivatives .
科学的研究の応用
9-Acetyldodecahydro-1H-carbazole has several scientific research applications:
作用機序
The mechanism of action of 9-Acetyldodecahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
9H-Carbazole: A parent compound with similar electronic properties but lacking the acetyl group.
9-Ethyldodecahydro-1H-carbazole: Another derivative with an ethyl group instead of an acetyl group.
9H-Fluorene: A structurally related compound with similar aromatic properties.
Uniqueness
9-Acetyldodecahydro-1H-carbazole is unique due to its specific acetyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity or electronic characteristics are required .
特性
CAS番号 |
84697-10-9 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
1-(1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h11-14H,2-9H2,1H3 |
InChIキー |
WCFMVZYSXWPQCW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2CCCCC2C3C1CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



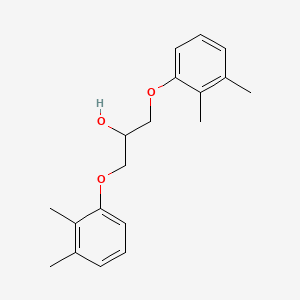
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

